Product packaging for Amediplase(Cat. No.:CAS No. 151912-11-7)

Amediplase

Cat. No.: B179143
CAS No.: 151912-11-7
M. Wt: 346.4 g/mol
InChI Key: YQINXCSNGCDFCQ-CMOCDZPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Fibrinolytic Agent Design Paradigms

The history of thrombolytic therapy began with the discovery of exogenous plasminogen activators like streptokinase in the 1930s. nih.gov Early agents, such as streptokinase and urokinase (urokinase-type plasminogen activator or u-PA), were effective in lysing clots but suffered from limitations, including a lack of fibrin (B1330869) specificity, leading to systemic activation of plasminogen and degradation of other clotting factors like fibrinogen. nih.govoup.com This systemic fibrinolytic state increased the risk of bleeding complications. nih.gov

The development of second-generation plasminogen activators, such as tissue plasminogen activator (t-PA, alteplase) and anistreplase, aimed to address the limitations of the first generation. nih.gov Tissue plasminogen activator, a naturally occurring human enzyme, exhibits higher fibrin specificity compared to streptokinase and urokinase, preferentially activating plasminogen at the site of the clot where fibrin is present. ahajournals.orgj-stroke.org This targeted activity was intended to reduce systemic side effects. nih.gov

The Rationale for Chimeric Plasminogen Activator Development

Tissue plasminogen activator and urokinase-type plasminogen activator possess distinct properties. t-PA has a high affinity for fibrin, which enhances its activity at the clot surface. ahajournals.orgj-stroke.org u-PA, particularly in its single-chain form (scu-PA or pro-urokinase), has a lower affinity for fibrin but can be activated by plasmin or kallikrein. thoracickey.comresearchgate.net Chimeric proteins sought to leverage the fibrin-binding capabilities of t-PA with the catalytic efficiency of u-PA or to combine other advantageous features. ahajournals.orgresearchgate.netnih.gov

This approach involved identifying key functional domains within plasminogen activators, such as the kringle domains (involved in fibrin binding and interaction with inhibitors), the epidermal growth factor (EGF) domain, the finger domain (also involved in fibrin binding), and the serine protease domain (responsible for catalytic activity). nih.gov By selectively combining these domains from different source proteins, researchers could engineer novel molecules with potentially improved therapeutic profiles. nih.govresearchgate.net

This compound (B117100) within the Context of Third-Generation Thrombolytic Agents

This compound, also known by synonyms such as Men 9036, K2TU-PA, and CGP 42935, is a recombinant chimeric plasminogen activator developed as a third-generation thrombolytic agent. portico.orgontosight.ai It is designed to address some of the limitations of earlier thrombolytics. portico.org this compound is a hybrid molecule composed of functional domains from both tissue-type plasminogen activator (t-PA) and single-chain urokinase-type plasminogen activator (scu-PA). nih.govresearchgate.netnih.gov Specifically, it consists of the kringle 2 (K2) domain of t-PA and the catalytic protease (P) domain of scu-PA. nih.govnih.gov Some descriptions also mention the inclusion of the first three residues of the F domain of t-PA. nih.gov

This specific domain combination was intended to confer advantageous properties. The K2 domain of t-PA is known to contribute to fibrin binding, while the P domain of scu-PA provides the catalytic activity for plasminogen activation. nih.govnih.gov The design aimed for improved fibrin specificity and a longer plasma half-life compared to earlier agents like alteplase (B1167726). nih.govportico.orgnih.gov

Preclinical studies in animal models have also been conducted. In rabbit models, this compound demonstrated significantly greater thrombolytic activity than recombinant t-PA at higher doses. portico.org Bolus administration of both compounds produced similar degrees of fibrinolysis in one study, but this compound showed a longer half-life (over 30 minutes) compared to recombinant t-PA. nih.govportico.org The efficacy of this compound was also demonstrated in a dog coronary artery thrombolysis model. portico.org

This compound has advanced to clinical trials, including Phase I, Phase II, and Phase III studies for conditions such as myocardial infarction and thrombosis. researchgate.netnih.govidrblab.netmedrxiv.org Phase I trials indicated that this compound was well tolerated and not immunogenic. researchgate.netresearchgate.net Phase II trials exploring weight-adjusted single bolus doses in patients with acute myocardial infarction reported TIMI 3 patency rates (complete infarct-related artery patency) close to 50% at 90 minutes in one study and 54-58% at 60 minutes in another study using different doses. researchgate.net

The development of this compound exemplifies the ongoing efforts in the field of thrombolytic therapy to create more effective and convenient agents through protein engineering and the design of chimeric molecules, aiming for improved pharmacological profiles and clinical outcomes.

Here is a summary of some research findings on this compound:

PropertyFindingComparison to Other Agents (where applicable)Source
Specific Activity (in vitro)2.5 million t-PA equivalent units/mg (fibrin plate)At least twice as active as t-PA (molar basis) portico.org
PAI-1 InhibitionInsensitive to inhibition by PAI-1Similar to scu-PA portico.org
Clot Lysis (in vitro)50% lysis of blood clots in 3 hours at 0.5 µg/mlt-PA: 0.5 µg/ml, scu-PA: >2 µg/ml portico.org
Clot Lysis (external plasma)Lower efficacy than Tenecteplase (B1169815) at low concentrations, slightly higher at therapeutic concentrations; clearly higher than scu-PACompared to Tenecteplase and scu-PA researchgate.netthieme-connect.com
Thrombolytic Activity (rabbit model)Significantly greater than rt-PA at higher dosesCompared to rt-PA portico.org
Half-life (rabbit model)> 30 minutesLonger than rt-PA portico.org
Fibrin Binding (in vitro)Binds to fibrin, but to a significantly lower extent than alteplaseCompared to alteplase researchgate.net

This compound: Structural Biology, Engineering, and Production

This compound, also known by the code names CGP-42935 and MEN-9063, and the designation K2tu-PA, is a recombinant chimeric plasminogen activator developed as a thrombolytic agent. It represents a third-generation therapeutic designed to improve upon earlier plasminogen activators by potentially offering advantages such as a longer half-life, increased resistance to inhibitors, enhanced fibrin specificity, and reduced immunogenicity. portico.orgdrugfuture.comnih.gov

Structural Biology and Engineering of this compound

This compound is a prime example of protein engineering, specifically the creation of a chimeric protein by combining functional domains from different naturally occurring proteins involved in fibrinolysis. portico.orgmuni.cznih.gov

Chimeric Protein Architecture of this compound

This compound is a hybrid protein composed of specific domains derived from human tissue-type plasminogen activator (t-PA) and human urokinase plasminogen activator (u-PA). portico.orgmuni.cznih.govdrugbank.com This fusion of domains aims to combine desirable characteristics of both parent molecules. The molecule is a single-chain glycoprotein (B1211001) consisting of 365 amino acid residues with a molar mass of 39.9 kDa. drugfuture.comnih.gov

Origin of Functional Domains: Tissue Plasminogen Activator (t-PA) Kringle 2 Domain

The tissue plasminogen activator (t-PA) is a serine protease involved in fibrinolysis, the process of breaking down blood clots. portico.orgnih.govj-stroke.org The t-PA molecule is composed of several functional domains, including a finger domain (F), an epidermal growth factor (EGF) domain, a kringle 1 (K1) domain, a kringle 2 (K2) domain, and a serine protease (P) domain. j-stroke.orgnih.gov The Kringle 2 domain of t-PA is incorporated into the structure of this compound. portico.orgdrugfuture.communi.czdrugbank.com This domain is known to contain a lysine-binding site, which facilitates binding to partially degraded fibrin and other proteins containing C-terminal lysines. j-stroke.orgnih.gov In this compound, the Kringle 2 domain originates from amino acids 1-3 and 176-275 of human t-PA, which includes the Kringle 2 domain and the adjacent linker region to the t-PA B-chain. portico.orgnih.gov The inclusion of the K2 domain contributes to this compound's interaction with fibrin. nih.gov

Origin of Functional Domains: Urokinase Plasminogen Activator (u-PA) Protease Domain

The urokinase plasminogen activator (u-PA), also known as scu-PA (single-chain urokinase-type plasminogen activator), is another serine protease that plays a role in fibrinolysis by converting plasminogen to plasmin. portico.orgnih.govnih.gov Urokinase consists of an EGF domain, a kringle domain, and a serine protease domain. nih.govj-stroke.orgnih.gov The catalytic protease domain of single-chain urokinase-type plasminogen activator is a key component of this compound. portico.orgdrugfuture.comtaylorandfrancis.com This domain, also referred to as the B-chain of urokinase, is responsible for the enzymatic activity of cleaving plasminogen to generate the active enzyme plasmin. portico.orgnih.gov In this compound, the protease domain is derived from amino acids 159-411 of scu-PA, encompassing the full-length B-chain which contains the catalytic triad (B1167595) residues essential for proteolytic function. portico.orgnih.govnih.gov

Recombinant Expression and Production Methodologies for this compound

The production of this compound relies on recombinant DNA technology, involving the expression of the chimeric protein in a suitable host cell system. portico.org

Design and Construction of Genetic Expression Cassettes

The production of recombinant proteins like this compound requires the design and construction of genetic expression cassettes. An expression cassette is a segment of DNA containing the gene encoding the desired protein along with the necessary regulatory sequences to control its expression in a host cell. wikipedia.org These cassettes typically include a promoter sequence to initiate transcription, the coding sequence (open reading frame) for the protein, and a termination sequence, often including a polyadenylation site in eukaryotic systems. wikipedia.org For this compound, the chimeric gene encoding the fusion protein of the t-PA Kringle 2 domain and the u-PA protease domain is constructed by fusing the corresponding cDNA sequences. portico.org Standard recombinant technology, including techniques like oligonucleotide site-directed mutagenesis, is employed to create the correct gene construct. portico.org The expression cassette is designed to drive the expression of this chimeric gene in the chosen cellular system. portico.org The design of expression cassettes is crucial for achieving efficient and controlled protein production, and can involve optimizing promoter strength, incorporating regulatory elements, and considering mRNA stability. askbio.com

Optimization of Cellular Expression Systems (e.g., CHO Cells)

Chinese hamster ovary (CHO) cells are widely used as host cell lines for the industrial production of recombinant therapeutic proteins, including plasminogen activators, due to their ability to perform appropriate post-translational modifications like glycosylation and their adaptability to large-scale suspension culture. portico.orgdrugfuture.comnih.govgenscript.comfrontiersin.org this compound has been successfully produced in a CHO cell line. portico.orgdrugfuture.comnih.gov Optimization of the cellular expression system in CHO cells is critical for maximizing the yield and quality of the recombinant protein. This involves several factors, including the choice of expression vector, transfection methods, cell culture conditions, and media composition. genscript.comfrontiersin.orglonza.com For this compound production, a mouse cytomegalovirus-promoter/enhancer-driven expression cassette was utilized in the CHO cell line. portico.org Strategies for optimizing expression in CHO cells can include optimizing the ratio of transfection reagent to DNA, incubation time, cell density, plasmid quality, and media composition. genscript.com Cell line development and process optimization, such as fed-batch or perfusion cultures and metabolic engineering, can significantly enhance protein yields in CHO cells. frontiersin.org

Advanced Protein Purification Strategies for Recombinant this compound

Following expression in the host cells, the recombinant this compound protein needs to be purified from the complex culture medium to achieve the required purity for therapeutic use. portico.orgnumberanalytics.com Advanced protein purification strategies are employed to isolate the target protein from host cell proteins, media components, and other impurities. numberanalytics.comcytivalifesciences.com For this compound, the hybrid protein is harvested from the culture medium. portico.org Purification to homogeneity has been achieved using a combination of chromatographic techniques. portico.org These strategies typically involve multiple steps that leverage different biochemical properties of the protein, such as charge, size, and affinity. numberanalytics.comcytivalifesciences.com Common methods include ion exchange chromatography, which separates proteins based on their charge; hydrophobic interaction chromatography, which separates proteins based on their hydrophobicity; and gel filtration (size exclusion chromatography), which separates proteins based on their size. portico.orgnumberanalytics.comcytivalifesciences.com Affinity chromatography, which utilizes the specific binding of the protein to a ligand, can also be a highly effective purification step. cytivalifesciences.comamericanpharmaceuticalreview.com The purification process for this compound has been reported to use a combination of ion exchange chromatography, hydrophobic interaction chromatography, and gel filtration, resulting in a homogeneous product. portico.org Optimization of each purification step is essential to maximize yield and purity. numberanalytics.comcytivalifesciences.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O4 B179143 Amediplase CAS No. 151912-11-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151912-11-7

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol

InChI

InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1

InChI Key

YQINXCSNGCDFCQ-CMOCDZPBSA-N

SMILES

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O

Other CAS No.

151910-75-7

Synonyms

amediplase
CGP 42935
K2tu-PA
MEN 9036

Origin of Product

United States

Structural Biology and Engineering of Amediplase

Rational Protein Engineering Approaches for Fibrinolytic Optimization

Rational protein engineering of thrombolytic agents like Amediplase (B117100) focuses on modifying their structural and functional properties to enhance fibrinolytic efficacy and improve pharmacological profiles researchgate.netnih.gov. For this compound, the design specifically aimed to create a molecule with a potentially improved balance between fibrin (B1330869) affinity and clot penetration compared to native t-PA nih.govresearchgate.net.

Native t-PA exhibits high fibrin affinity, which can lead to its concentration at the surface of a clot, potentially hindering its penetration into the deeper layers and resulting in less efficient lysis of the entire thrombus nih.govresearchgate.net. Urokinase, on the other hand, has lower fibrin affinity but can cause systemic plasminogen activation, leading to potential bleeding complications portico.orgnih.gov.

The design of this compound, incorporating the K2 domain of t-PA and the protease domain of urokinase, sought to achieve moderate fibrin binding. This moderate affinity is intended to allow for better penetration into the clot compared to highly fibrin-binding agents like t-PA, while still providing some degree of localization to the thrombus nih.govresearchgate.netnih.gov. Studies have investigated the clot penetration and fibrin binding characteristics of this compound in vitro, comparing them to alteplase (B1167726) (recombinant t-PA) and two-chain urokinase nih.gov. These studies indicated that this compound showed a penetration behavior similar to two-chain urokinase and distinct from alteplase, suggesting that its moderate fibrin binding does not significantly impede clot penetration under certain conditions nih.gov. The fibrin binding observed for this compound was shown to be specific and mediated via the lysine (B10760008) binding site in the kringle domain, and this binding did not increase during plasmin-mediated fibrin degradation nih.gov.

Research findings have also explored the fibrinolytic efficacy of this compound in in vitro clot lysis models. In external clot lysis models using a plasma system, this compound demonstrated similar clot lysis activity to alteplase at therapeutic concentrations nih.gov. In internal clot lysis models (both purified and plasma systems), the clot lysis activity of this compound was reported to be about 10 times less than that of alteplase nih.gov. However, at therapeutic concentrations, this compound was found to be slightly more active than Tenecteplase (B1169815) and scu-PA under various conditions in some in vitro studies, suggesting it might be a more potent thrombolytic agent at these concentrations and could potentially increase the efficacy of thrombolysis researchgate.net.

The rational design process for thrombolytic agents involves understanding the enzymology of fibrinolysis and utilizing techniques such as in silico modeling based on the structures of thrombolytic enzymes nih.govresearchgate.net. While the complete structure of alteplase has not been fully elucidated, the knowledge of the structure of related enzymes has contributed to the rational design of variants and chimeric proteins nih.gov. The development of assays that can separate the plasminogen activation step from fibrin lysis has also been helpful in studying and modeling the enzymology of fibrinolysis, aiding in the rational design of newer thrombolytic agents researchgate.net.

Protein engineering efforts for thrombolytics also aim to improve properties such as half-life, resistance to inhibitors, and fibrin selectivity researchgate.netresearchgate.netijrasb.com. This compound was developed as a third-generation agent with the goal of potentially lengthening its half-life and improving fibrin specificity compared to earlier agents portico.orgresearchgate.net. Its chimeric structure contributes to its pharmacological profile, and it has been noted to have a longer plasma half-life compared to some other plasminogen activators tandfonline.comnih.gov.

Here is a table summarizing the domains contributing to this compound:

Component ProteinDomain(s) Contributed to this compoundApproximate Residue Range
Tissue Plasminogen Activator (t-PA)First 3 residues of F domain, Kringle 2 (K2) domain, and adjacent linker1-3 (F), 176-275 (K2 + linker) portico.orgnih.gov
Urokinase-type Plasminogen Activator (scu-PA)Protease (P) domain159-411 portico.orgnih.gov

Molecular Mechanisms of Amediplase Mediated Fibrinolysis

Plasminogen Activation by Amediplase (B117100)

The core function of this compound in fibrinolysis is the catalytic activation of the zymogen plasminogen into its active proteolytic form, plasmin. Plasmin is the primary enzyme responsible for degrading fibrin (B1330869), the protein meshwork that forms blood clots 51cto.com.

Catalytic Conversion of Zymogen Plasminogen to Active Plasmin

This compound, as a plasminogen activator, catalyzes the specific proteolytic cleavage of a single peptide bond within the plasminogen molecule 51cto.com. This cleavage event transforms the inactive zymogen plasminogen into the active enzyme plasmin 51cto.com. This conversion is a critical step in initiating the breakdown of fibrin clots 51cto.com.

This compound Interactions with Fibrin Substrate

The interaction of this compound with the fibrin clot is a key determinant of its thrombolytic efficacy. This interaction influences where plasminogen activation occurs and how effectively the enzyme can penetrate the clot structure.

Characteristics of this compound Fibrin Binding

Studies have investigated the fibrin-clot binding properties of this compound in comparison to other plasminogen activators like alteplase (B1167726) (recombinant t-PA). In both purified systems and plasma systems, this compound demonstrated binding to fibrin, although to a significantly lower extent than alteplase idrblab.netcsdn.net. The binding of this compound to fibrin is specific and is mediated via the lysine (B10760008) binding site located in its kringle domain idrblab.netcsdn.net. This interaction can be inhibited by epsilon-aminocaproic acid, further supporting the role of lysine binding sites in its fibrin affinity idrblab.netcsdn.net. The fibrin binding of this compound is characterized as moderate ncats.ioidrblab.netcsdn.net.

Implications of Fibrin Binding on Plasminogen Activation Efficiency

The moderate fibrin binding of this compound has implications for its plasminogen activation efficiency in different contexts. While alteplase shows a substantial increase in activity in the presence of fibrin (approximately 550-fold stimulation), the fibrin binding characteristics of this compound appear to influence its activity profile differently. In internal clot lysis models (both purified and plasma systems), the clot lysis activity of this compound was approximately 10 times less than that of alteplase idrblab.netcsdn.net. However, in an external clot lysis model using a plasma system, the clot lysis activity of this compound was found to be similar to that of alteplase at therapeutic concentrations around 1 µg/ml idrblab.netcsdn.net. When converted to its two-chain form by plasmin, this compound retains full enzymatic activity, and both single-chain and two-chain forms still require fibrin for full expression of activity 51cto.com.

Comparative clot lysis activity data highlights these differences:

Plasminogen ActivatorClot Lysis Activity (Internal Model)Clot Lysis Activity (External Model, Therapeutic Conc.)
This compound~10 times less than Alteplase idrblab.netcsdn.netSimilar to Alteplase idrblab.netcsdn.net
AlteplaseReferenceReference

Clot Penetration Dynamics under Permeation and Diffusion-Driven Conditions

A notable characteristic of this compound is its ability to penetrate fibrin clots effectively. Studies comparing this compound and alteplase have shown distinct penetration behaviors. Alteplase tends to be detected primarily on or near the clot surface, whereas this compound demonstrates a penetration behavior similar to two-chain urokinase, which lacks fibrin affinity, allowing it to reach deeper inside the clot ncats.ioidrblab.netcsdn.net. This enhanced clot penetration by this compound was observed under both pressure-driven fluid permeation and diffusion-driven transport conditions ncats.ioidrblab.netcsdn.net. The moderate fibrin binding of this compound is considered not to hinder its clot penetration ncats.ioidrblab.netcsdn.net. Improved clot penetration, particularly in larger clots, is hypothesized to contribute to more efficient lysis during thrombolytic therapy ncats.ioidrblab.netcsdn.net.

Comparative clot penetration behavior:

Plasminogen ActivatorClot Penetration Behavior
This compoundEnters the clot without significant hindrance, detected deep inside ncats.ioidrblab.netcsdn.net
AlteplaseConcentrated on the clot surface, hardly enters inner parts ncats.ioidrblab.netcsdn.net
Two-chain UrokinaseDetected deep inside the clot (low fibrin affinity) ncats.ioidrblab.netcsdn.net

Modulation by Endogenous Fibrinolysis Regulators

Investigation of this compound Resistance to Plasminogen Activator Inhibitor-1 (PAI-1)

Analysis of this compound Sensitivity to Thrombin Activatable Fibrinolysis Inhibitor (TAFI)

Thrombin Activatable Fibrinolysis Inhibitor (TAFI), also known as carboxypeptidase B2, is another significant regulator of the fibrinolytic system. mdpi.comresearchgate.net TAFI is activated by thrombin, particularly in the presence of thrombomodulin, to form activated TAFI (TAFIa). mdpi.comresearchgate.net TAFIa exerts its antifibrinolytic effect by cleaving off C-terminal lysine and arginine residues from partially degraded fibrin. researchgate.net These residues are crucial binding sites for plasminogen and plasminogen activators, and their removal impairs the positive feedback loop that enhances plasmin formation on the fibrin clot surface. researchgate.net

Studies investigating the sensitivity of this compound to the inhibitory action of TAFI have been conducted, often in comparison with other plasminogen activators like Tenecteplase (B1169815) and scu-PA. researchgate.netresearchgate.netthieme-connect.com These studies have utilized in vitro external plasma clot lysis models to assess the fibrinolytic efficacy of these agents under conditions where TAFI is activated. researchgate.netresearchgate.netthieme-connect.com

The research indicates that the inhibitory effect of TAFIa on this compound-mediated clot lysis is dependent on the concentration of the plasminogen activator. researchgate.netresearchgate.netthieme-connect.com At higher, potentially therapeutic concentrations of this compound, the effect of TAFIa was found to be negligible. researchgate.netresearchgate.netthieme-connect.com However, at lower concentrations, the inhibitory effect of TAFI on this compound was observed to be slightly stronger compared to Tenecteplase. researchgate.netresearchgate.netthieme-connect.com

The following table summarizes some of the comparative findings regarding the sensitivity of this compound, Tenecteplase, and scu-PA to TAFIa in in vitro clot lysis models:

Plasminogen ActivatorTAFIa Inhibitory Effect (Therapeutic Concentrations)TAFIa Inhibitory Effect (Lower Concentrations)
This compoundNegligible researchgate.netresearchgate.netthieme-connect.comSlightly stronger than Tenecteplase researchgate.netresearchgate.netthieme-connect.com
TenecteplaseNegligible researchgate.netresearchgate.netthieme-connect.comLess strong than this compound researchgate.netresearchgate.netthieme-connect.com
scu-PAInhibited researchgate.netresearchgate.netthieme-connect.comInhibited researchgate.netresearchgate.netthieme-connect.com

This data suggests that at concentrations relevant for therapeutic application, this compound's activity is largely unaffected by TAFIa, which is a favorable characteristic for a thrombolytic agent. researchgate.netresearchgate.netthieme-connect.com

Enzymatic Kinetics and Biochemical Characterization of Amediplase

Quantitative Assessment of Plasminogen Activation Activity

The assessment of Amediplase's ability to activate plasminogen and induce fibrinolysis is typically performed using a variety of in vitro assays. These methods quantify the enzymatic activity under controlled conditions, providing insights into its mechanism of action and potency.

Spectrophotometric and Chromogenic Substrate Assays for Enzyme Kinetics

Spectrophotometric and chromogenic substrate assays are widely used to study the enzyme kinetics of plasminogen activators. These assays involve the use of synthetic peptide substrates that mimic the cleavage site in plasminogen. Upon cleavage by the plasminogen activator (in this case, this compound), a chromophore or fluorophore is released, which can be detected and quantified using a spectrophotometer or fluorometer wikipedia.orgdrugbank.com. The rate of product formation is directly proportional to the enzyme activity.

In a direct assay, the plasminogen activator directly cleaves the synthetic substrate, resulting in a linear increase in signal over time, allowing for straightforward analysis of enzyme kinetics wikipedia.org. Coupled chromogenic/fluorogenic assays are also employed, where the plasminogen activator first activates physiological plasminogen (if present) to plasmin, and then the generated plasmin cleaves a synthetic substrate. This coupled approach is considered more robust and closer to physiological thrombolytic events wikipedia.org. These assays allow for the continuous monitoring of the reaction rate and are valuable for determining kinetic parameters.

Fibrin (B1330869) Plate Lysis Assays for Global Fibrinolytic Efficacy

The extent of the clear zone is indicative of the fibrinolytic activity of the tested agent. While this method utilizes fibrin, making it more physiologically relevant than purely synthetic substrate assays, it can be more laborious and time-consuming wikipedia.org. The size of the lysis zone is influenced by both the enzymatic activity and the diffusibility of the thrombolytic agent within the fibrin gel wikipedia.org. Modified versions, such as dyed fibrin plate assays and fibrin microplate assays, have been developed to address some of these limitations and improve quantification and reproducibility wikipedia.org. Clot lysis assays using macroscopic clots also provide a model closer to in vivo conditions, although they can have higher procedural complexity wikipedia.org.

Detailed research findings comparing this compound's clot lysis activity to other agents like alteplase (B1167726) have been reported. In internal clot lysis models using purified systems and plasma systems, the clot lysis activity of This compound (B117100) was found to be approximately 10 times less than that of alteplase. However, in an external clot lysis model using a plasma system, this compound showed similar clot lysis activity to alteplase at therapeutic concentrations around 1 µg/ml idrblab.net.

Table 1: Comparative Clot Lysis Activity (Relative to Alteplase)

Assay ModelSystemThis compound Activity (Relative to Alteplase)Citation
Internal Clot LysisPurified System~10 times less idrblab.net
Internal Clot LysisPlasma System~10 times less idrblab.net
External Clot LysisPlasma SystemSimilar (at ~1 µg/ml) idrblab.net

Note: The values presented are based on relative comparisons reported in the cited research findings and are not precise quantitative measurements across all conditions.

Determination of Kinetic Parameters (e.g., Michaelis-Menten Constant, Catalytic Rate Constant)

Enzyme kinetics provides quantitative measures of enzyme activity and substrate affinity. Key parameters include the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), also known as the turnover number.

The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It serves as an inverse measure of the apparent affinity of the enzyme for its substrate; a lower Km generally indicates a higher apparent affinity. The value of Km can be influenced by factors such as temperature and pH.

The catalytic rate constant (kcat) represents the maximum number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with substrate. It reflects the enzyme's catalytic efficiency.

The ratio kcat/Km is referred to as the specificity constant and is considered a crucial parameter for evaluating enzyme efficiency and specificity, particularly at low substrate concentrations. It quantifies how efficiently an enzyme converts a substrate into product.

While this compound is known to activate plasminogen following Michaelis-Menten kinetics , specific quantitative values for its Km and kcat with its physiological substrate, plasminogen, or relevant synthetic substrates are not consistently detailed in the provided search results. Engineered thrombolytics like this compound are developed with the goal of achieving optimized kinetic parameters researchgate.net. The interaction with templates such as fibrin can significantly influence the apparent Km and kcat values for plasminogen activators researchgate.net. This compound's binding to fibrin is reported to be significantly lower compared to alteplase idrblab.net. This moderate fibrin binding does not appear to hinder its penetration into clots idrblab.net.

Influence of Biochemical Environment on this compound Enzymatic Activity

The enzymatic activity of proteins, including plasminogen activators like this compound, is significantly influenced by the biochemical environment. Factors such as pH, temperature, and ionic strength can impact enzyme conformation, substrate binding, and catalytic efficiency.

While specific data on the influence of various environmental factors directly on this compound's enzymatic activity is not extensively detailed in the provided sources, general principles of enzyme behavior apply.

pH: Enzymes typically exhibit optimal activity within a narrow pH range. Deviations from the optimum pH can affect the ionization states of amino acid residues in the enzyme's active site and substrate, thereby altering enzyme-substrate interactions and catalysis. Extreme pH values can lead to irreversible denaturation of the enzyme. Studies on other enzymes demonstrate varying pH optima depending on their physiological environment.

Ionic Strength: The ionic strength of a solution is a measure of the total concentration of ions. Changes in ionic strength can affect enzyme activity by altering electrostatic interactions between the enzyme and its substrate, as well as influencing the enzyme's conformation and the activity coefficients of reactants. Higher ionic strength can decrease the activity coefficient of ions, effectively reducing their "effective concentration" or activity available for reactions. The impact of ionic strength is particularly significant for reactions involving charged species. While not specific to this compound, the activity of other enzymes has been shown to be affected by the presence of ions.

Optimizing these environmental parameters is crucial for accurate and reproducible enzymatic assays. The specific conditions (e.g., buffer composition, pH, temperature, ionic strength) used in assays to characterize this compound's activity would be carefully controlled to ensure optimal or relevant physiological conditions.

Preclinical Research Models and Methodologies for Amediplase

In Vitro Fibrinolytic Efficacy Models

In vitro models play a crucial role in the initial assessment of a thrombolytic agent's ability to lyse clots under controlled conditions. These models allow for the investigation of fibrinolytic activity, clot penetration, and interactions with components of the coagulation and fibrinolytic systems.

External Plasma Clot Lysis Models and Their Experimental Design

External plasma clot lysis models are commonly used to measure the lysis of pre-formed human plasma clots when a plasminogen activator is added to the surrounding plasma. The experimental design typically involves creating human plasma clots and then exposing them to varying concentrations of the plasminogen activator being tested researchgate.netresearchgate.netthieme-connect.comthieme-connect.comnih.govresearchgate.net. The extent or rate of clot lysis is then measured over time.

Studies investigating This compound (B117100) in external plasma clot lysis models have compared its efficacy to other plasminogen activators such as Tenecteplase (B1169815) and single-chain urokinase plasminogen activator (scu-PA) researchgate.netthieme-connect.comthieme-connect.comnih.govresearchgate.net. These studies often involve measuring the lysis of human plasma clots after the addition of the activators to the surrounding plasma researchgate.netthieme-connect.comthieme-connect.comnih.govresearchgate.net. The effect of thrombin activatable fibrinolysis inhibitor (TAFI) is also frequently examined in these models, sometimes by neutralizing activated TAFI (TAFIa) with inhibitors like potato carboxypeptidase inhibitor (PCI) researchgate.netthieme-connect.comthieme-connect.comnih.gov. Experimental setups can include both static and stirring conditions to assess the impact of flow on lysis rates researchgate.netthieme-connect.comnih.gov.

Research findings indicate that in external plasma clot lysis models, the fibrinolytic efficacy of this compound at therapeutic concentrations (e.g., 5-10 µg/ml) was slightly higher than that of Tenecteplase and clearly higher than that of scu-PA researchgate.netthieme-connect.comnih.gov. At lower concentrations, the efficacy of this compound was observed to be lower than that of Tenecteplase researchgate.netthieme-connect.comnih.gov. The TAFI system was found to inhibit external clot lysis mediated by all tested plasminogen activators when thrombomodulin was present; however, in the therapeutic range, the TAFIa effect was negligible for both this compound and Tenecteplase researchgate.netthieme-connect.comthieme-connect.comnih.gov.

Table 1: Comparative Fibrinolytic Efficacy in External Plasma Clot Lysis Models

Plasminogen ActivatorConcentration RangeObserved Efficacy vs. Comparators (at therapeutic concentrations)TAFIa Effect (at therapeutic concentrations)
This compoundTherapeutic (5-10 µg/ml)Slightly higher than Tenecteplase, clearly higher than scu-PANegligible
TenecteplaseTherapeutic (5-10 µg/ml)Slightly lower than this compound, clearly higher than scu-PANegligible
scu-PAVariousClearly lower than this compound and TenecteplasePresent even at higher concentrations

Internal Clot Lysis Models in Purified and Plasma Systems

Internal clot lysis models assess the ability of a thrombolytic agent to penetrate and lyse a clot from within. These models can be performed in purified systems, using isolated fibrin (B1330869) clots, or in plasma systems, using plasma clots.

Studies on this compound using internal clot lysis models in both purified and plasma systems have been conducted researchgate.netnih.govthieme-connect.comresearchgate.net. These models allow for the evaluation of clot lysis activity when the plasminogen activator is incorporated into or needs to permeate the clot matrix.

Research indicates that the clot lysis activity of this compound in internal clot lysis models, in both purified and plasma systems, was approximately 10 times less than that of alteplase (B1167726) researchgate.netnih.govthieme-connect.comresearchgate.net. Despite this, this compound demonstrated the ability to enter the clot without significant hindrance in pressure-driven fluid permeation studies using plasma clots, unlike alteplase which tended to concentrate on the clot surface researchgate.netnih.govthieme-connect.comresearchgate.net.

Confocal Microscopy for Real-Time Clot Penetration Studies

Confocal microscopy is a valuable technique for visualizing and studying the real-time penetration of plasminogen activators into blood clots. This method allows researchers to observe the distribution and movement of labeled molecules within the complex fibrin network of a clot.

Confocal microscopy has been utilized to study the diffusion-driven clot penetration of this compound during clot lysis researchgate.netnih.govthieme-connect.comresearchgate.netcolab.ws. These studies provide insights into how effectively this compound can move through the clot structure to reach fibrin binding sites and activate plasminogen internally.

Findings from confocal microscopy studies show that this compound exhibits a penetration behavior distinct from that of alteplase researchgate.netnih.govthieme-connect.comresearchgate.net. While alteplase was detected primarily on or near the clot surface, this compound, similar to two-chain urokinase (which has low fibrin affinity), was detected deeper inside the clot researchgate.netnih.govthieme-connect.comresearchgate.net. This suggests that the moderate fibrin binding of this compound does not significantly impede its penetration into the clot under diffusion-driven conditions researchgate.netnih.govthieme-connect.comresearchgate.net.

In Vivo Thrombolysis Models

In vivo models are essential for evaluating the thrombolytic efficacy of a compound in a living organism, taking into account complex physiological factors such as blood flow, interactions with blood components, and systemic effects.

Utilization of Rodent Models for Thromboembolic Research

Rodent models, including mice and rats, are widely used in preclinical thromboembolic research due to their tractability and the availability of various genetic and experimental manipulations amegroups.cnnih.govnih.govmednexus.org. Different models are employed to mimic various thrombotic conditions.

Rodent models used in thromboembolic research for evaluating thrombolytic agents include models of ischemic stroke induced by methods such as in situ injection of thrombin into the middle cerebral artery nih.govnih.govmednexus.org. Venous thrombosis models in rodents, such as those involving venous stasis, stenosis, or electrolytic injury, are also utilized amegroups.cnmednexus.org.

Studies in animal models, including rats, have indicated that this compound can exert notable thrombolytic action researchgate.netportico.orgresearchgate.net.

Application of Rabbit Jugular Vein Thrombosis Models

Rabbit jugular vein thrombosis models are a relevant in vivo system for evaluating the efficacy of thrombolytic agents against venous thrombi. These models often involve inducing a thrombus in the jugular vein and then administering the test compound to assess its ability to achieve thrombolysis.

The rabbit jugular vein thrombosis model has been applied in studies evaluating this compound researchgate.netportico.orgresearchgate.net. The model typically involves inducing thrombus formation through methods such as venous stasis combined with mechanical injury or the injection of thrombin into the isolated vein segment biorxiv.orgnih.govumich.edu.

In studies using the rabbit jugular vein thrombosis model, this compound has demonstrated thrombolytic activity portico.orgresearchgate.net. Comparisons with alteplase (rt-PA) in this model have shown that this compound (referred to as K2tu-PA) at certain doses exhibited significantly greater thrombolytic activity portico.org. At bolus doses, both compounds produced a similar degree of fibrinolysis, but this compound was more efficient in inhibiting the accretion of new fibrin and reducing thrombus size, potentially due to its longer half-life portico.org.

Table 2: Comparative Thrombolytic Activity in Rabbit Jugular Vein Thrombosis Model (Selected Findings)

CompoundAdministration MethodDose (mg/kg)Observed Thrombolytic Activity vs. rt-PAEffect on New Fibrin AccretionThrombus Size Reduction
This compoundBolus0.4, 0.8, 1.2Significantly greater than rt-PA (at higher doses) portico.orgMore efficient than rt-PA portico.orgMore efficient than rt-PA portico.org
rt-PABolus0.4, 0.8, 1.2Less active than this compound (at higher doses) portico.orgLess efficient than this compound portico.orgLess efficient than this compound portico.org

Evaluation in Canine Coronary Artery Thrombosis Models

Canine models of coronary artery thrombosis have been utilized in the preclinical evaluation of this compound (also known by code names such as BB-10153 and MEN9036). These models are considered relevant due to similarities in the cardiovascular system between dogs and humans, particularly concerning coronary artery anatomy and physiology. Studies in anesthetized dogs have provided insights into the thrombolytic efficacy and potential for reocclusion compared to existing treatments like tissue-type plasminogen activator (t-PA).

In one canine model of coronary artery thrombosis, this compound, administered as a single intravenous bolus injection, demonstrated more rapid lysis and a prolonged time to reocclusion when compared to twice the amount of t-PA infusion. Current time information in New York, NY, US. Another study utilizing a femoral artery copper coil thrombosis model in anesthetized dogs compared the thrombolytic properties of BB-10153 with t-PA. nih.gov This study reported that BB-10153, administered as an intravenous bolus, produced a comparable incidence of reperfusion to t-PA at specific doses. nih.gov Notably, reocclusion rates differed between the two agents in this model. Reocclusion occurred in a significant proportion of dogs treated with t-PA, while a lower incidence of reocclusion was observed in dogs treated with BB-10153. nih.gov Higher doses of BB-10153 in dogs resulted in no reocclusion. nih.gov

These findings suggest that this compound exhibits potent thrombolytic activity in canine models of thrombosis and may offer advantages in terms of reocclusion compared to t-PA.

Comparative Reperfusion and Reocclusion in Canine Models

AgentModelAdministrationReperfusion Incidence (Dogs)Reocclusion Incidence (Dogs)NotesSource
This compoundCoronary Artery ThrombosisSingle bolus IVMore rapid lysisProlonged time to reocclusionCompared to t-PA infusion Current time information in New York, NY, US.
BB-10153Femoral Artery Copper Coil ThrombosisIntravenous bolusComparable to t-PA (at tested doses)Lower than t-PAHigher doses showed no reocclusion nih.gov
t-PAFemoral Artery Copper Coil Thrombosis--Higher than BB-10153Marked depletion of alpha2-antiplasmin and fibrinogen observed nih.gov

Canine models involving coronary artery stenosis superimposed on thrombosis have also been developed to more closely simulate the conditions observed in patients with acute myocardial infarction. nih.gov While specific data for this compound in this particular model was not detailed in the provided results, such models are valuable for investigating thrombolysis and the propensity for rethrombosis in a complex environment. nih.gov

Methodologies for Assessing Thrombus Resolution in Preclinical Settings

Assessing thrombus resolution in preclinical studies involves a variety of methodologies aimed at quantifying the extent of clot lysis and restoring blood flow. These techniques range from direct visualization and histological analysis to advanced imaging modalities and functional assessments.

In preclinical animal models, the assessment of thrombus resolution can involve directly measuring the restoration of blood flow in the affected vessel. Techniques such as Doppler flow probes can be used to monitor blood flow dynamics and determine the time to reperfusion and the occurrence of reocclusion. idrblab.net

Imaging techniques play a significant role in visualizing thrombi and evaluating the effectiveness of thrombolytic agents. Preclinical imaging modalities such as computed tomography (CT), microCT, magnetic resonance imaging (MRI), and fluorescent imaging (FLI) can be employed for in vivo assessment of thrombus burden, distribution, and the effects of thrombolytic therapy. nih.gov, nih.gov While standard CT and MRI often visualize the obstruction of blood flow, advancements include direct thrombus targeting using contrast agents to enable more precise detection and localization of the clot. nih.gov, nih.gov MicroCT imaging, for instance, has been shown to visualize the presence and extent of thrombi in animal models with high resolution. nih.gov

Beyond imaging, functional assays are used to assess the fibrinolytic potential of thrombolytic agents. Historically, methods like radiolabeling were used. nih.gov More current techniques include the euglobulin lysis assay, clot formation and lysis (CloFAL) assay, and fibrin plate assay. nih.gov These in vitro methodologies can complement in vivo studies by providing insights into the biochemical activity of the thrombolytic agent.

Histological evaluation of the affected vessels is another crucial methodology for assessing thrombus resolution. This involves excising the thrombosed vessel segment and examining tissue samples under a microscope to evaluate the morphology of the thrombus, the extent of lysis, and any associated changes in the vessel wall, such as intimal fibrosis or cellular infiltration during the process of vascular recanalization. idrblab.net,

The combination of these methodologies provides a comprehensive approach to evaluating the efficacy of this compound and other thrombolytic agents in preclinical models, offering insights into the degree of thrombus resolution, the speed of reperfusion, and the potential for reocclusion.

Compound Name and PubChem CID

Comparative Fibrinolytic Efficacy and Properties of Amediplase in Preclinical Contexts

Comparative Analysis with Tissue Plasminogen Activator (Alteplase) Analogues

Comparisons with Alteplase (B1167726), a widely used recombinant t-PA, have been a significant part of the preclinical evaluation of Amediplase (B117100) researchgate.netresearchgate.netthieme-connect.com. These studies have explored differences in their ability to induce clot lysis and their behavior in the presence of fibrin (B1330869).

In external clot lysis models utilizing a plasma system, this compound has demonstrated clot lysis activity comparable to that of Alteplase at therapeutic concentrations around 1 µg/ml researchgate.netthieme-connect.com. However, when assessed in internal clot lysis models, both in purified systems and plasma, the clot lysis activity of this compound was found to be approximately 10 times lower than that of Alteplase thieme-connect.comcapes.gov.br. Despite this, some in vitro evidence suggests that this compound, at therapeutic concentrations, may exhibit slightly higher activity compared to Tenecteplase (B1169815) and scu-PA under specific experimental conditions, indicating potentially greater potency within this concentration range researchgate.net. Animal model studies have also provided comparative data. In a canine model of coronary artery thrombosis, a single bolus injection of this compound resulted in more rapid clot lysis and a longer duration before reocclusion occurred, in comparison to an infusion of twice the amount of t-PA researchgate.net. Furthermore, in a rat carotid thrombosis model, this compound showed thrombolytic activity comparable to that of Tenecteplase researchgate.net.

The following table summarizes some of the key findings regarding relative clot lysis activity:

ComparisonExperimental SystemRelative Activity (this compound vs. Comparator)Source
vs. AlteplaseExternal plasma clot lysisSimilar at therapeutic concentrations (~1 µg/ml) researchgate.netthieme-connect.com
vs. AlteplaseInternal clot lysis (purified and plasma)Approximately 10 times less thieme-connect.comcapes.gov.br
vs. Tenecteplase, scu-PAExternal plasma clot lysisSlightly higher at therapeutic concentrations researchgate.net
vs. t-PACanine coronary thrombosisMore rapid lysis, prolonged time to reocclusion (single bolus vs. infusion) researchgate.net
vs. TenecteplaseRat carotid thrombosisComparable thrombolytic activity researchgate.net

This compound exhibits distinct characteristics in terms of fibrin binding and clot penetration when compared to Alteplase researchgate.netresearchgate.netthieme-connect.com. Investigations conducted in both purified and plasma systems have shown that while this compound does bind to fibrin, its binding is significantly less extensive than that observed with Alteplase researchgate.netresearchgate.netthieme-connect.com. This binding is specific and mediated by the lysine (B10760008) binding site located in the kringle domain of this compound, as evidenced by its complete inhibition by epsilon-aminocaproic acid researchgate.netresearchgate.net. The reduced fibrin affinity of this compound is linked to enhanced penetration into the clot nih.govresearchgate.net. Studies assessing clot penetration under pressure-driven fluid permeation conditions demonstrated that this compound could enter the clot without substantial obstruction, whereas Alteplase tended to concentrate at the clot surface with minimal entry into the deeper regions researchgate.netthieme-connect.com. Confocal microscopy studies of diffusion-driven clot penetration during lysis revealed that this compound's penetration behavior was unlike that of Alteplase and resembled that of two-chain urokinase, which lacks fibrin affinity researchgate.netthieme-connect.com. This characteristic of moderate fibrin binding that does not impede clot penetration may contribute to more effective lysis, particularly in larger clots researchgate.netthieme-connect.com.

Comparative Analysis with Other Recombinant Plasminogen Activators (e.g., Tenecteplase, Scu-PA)

Preclinical studies have also included comparisons of this compound with other recombinant plasminogen activators such as Tenecteplase and scu-PA researchgate.netresearchgate.netnih.gov.

In external plasma clot lysis models, the lytic efficacy of this compound was found to be lower than that of Tenecteplase at low concentrations of the plasminogen activator. However, at therapeutic concentrations ranging from 5 to 10 µg/ml, this compound demonstrated slightly higher efficacy researchgate.net. The activity of scu-PA was consistently observed to be lower than that of both Tenecteplase and this compound across these studies researchgate.netresearchgate.net. This compound was slightly more active than both Tenecteplase and scu-PA at therapeutic concentrations, regardless of whether the experiments were conducted under static or stirring conditions researchgate.net. These findings suggest that this compound could potentially be a more potent thrombolytic agent at these specific concentrations researchgate.net.

The comparative lytic efficacy in external plasma clot lysis is summarized below:

ComparatorThis compound Lytic Efficacy (vs. Comparator)Concentration RangeSource
TenecteplaseLowerLow concentrations researchgate.net
TenecteplaseSlightly higherTherapeutic concentrations (5-10 µg/ml) researchgate.net
Scu-PAClearly higherAll concentrations used researchgate.netresearchgate.net

Advanced Methodological Approaches and Future Research Directions in Amediplase Study

Receptor Binding Studies in the Context of Amediplase (B117100) Interaction

Understanding how this compound interacts with its targets and clearance receptors is crucial for optimizing its efficacy and pharmacokinetic profile. These studies employ sophisticated techniques to characterize binding events at a molecular level.

Advanced Ligand Binding Assays for Protein-Protein Interactions (e.g., Fibrin (B1330869), Clearance Receptors)

Ligand binding assays (LBAs) are fundamental techniques used to measure the interaction between a ligand and a target macromolecule, such as a protein or receptor. wikipedia.org, contractlaboratory.com These assays are essential for quantifying binding affinity, investigating the mechanism of action, and assessing the specificity of interactions. giffordbioscience.com, contractlaboratory.com In the context of this compound, advanced LBAs are employed to study its binding to key proteins like fibrin and various clearance receptors.

Studies have shown that this compound binds to fibrin, although to a lesser extent than alteplase (B1167726) (recombinant t-PA). researchgate.net, nih.gov This binding is specific and occurs via the lysine (B10760008) binding site located in the kringle domain of this compound. researchgate.net, researchgate.net, nih.gov Unlike alteplase, the binding of this compound to fibrin does not appear to increase significantly during plasmin-mediated fibrin degradation. researchgate.net, nih.gov This characteristic may contribute to this compound's ability to penetrate clots more effectively compared to alteplase, which tends to concentrate on the clot surface. researchgate.net, nih.gov

Clearance receptors, such as those found in the liver, play a significant role in the in vivo half-life of thrombolytic agents. portico.org, researchgate.net The carbohydrate chains on this compound, specifically at asparagine positions 117, 184, and 448, are known to influence its plasma clearance via hepatic endothelial cells. portico.org Advanced LBAs, including techniques like microtiter plate binding assays using purified receptors, can be utilized to characterize the binding of this compound to these clearance receptors, such as the asialoglycoprotein receptor (ASGPr) and the mannose receptor (MR). researchgate.net Studies on other plasminogen activators like urokinase-type plasminogen activator (u-PA) and t-PA have utilized such assays to understand receptor-mediated clearance. researchgate.net

Application of Surface Plasmon Resonance (SPR) and Related Biophysical Techniques for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful label-free biosensing technique used to measure molecular interactions in real-time. jacksonimmuno.com, youtube.com, criver.com, nih.gov SPR allows for the determination of binding affinity, specificity, and importantly, kinetic parameters such as the association (ka) and dissociation (kd) rates. jacksonimmuno.com, giffordbioscience.com, youtube.com, criver.com, nih.gov These kinetic rates provide valuable insights into how quickly a ligand binds to its target and how long the complex remains formed, which can correlate with the drug's efficacy and duration of action. criver.com

SPR has been applied to study the binding of thrombolytic agents, including t-PA and its variants, to fibrin and clearance receptors. frontiersin.org, j-stroke.org By immobilizing fibrin or specific receptors on an SPR sensor chip and flowing this compound over the surface, researchers can obtain detailed sensorgrams that depict the binding event over time. youtube.com, criver.com, nih.gov Analysis of these sensorgrams allows for the calculation of kinetic rate constants and equilibrium dissociation constants (KD). criver.com, nih.gov

Studies comparing the fibrin binding properties of different plasminogen activators, including those with domains similar to this compound's components, have utilized SPR to demonstrate differences in binding affinity and kinetics. frontiersin.org, j-stroke.org For instance, SPR measurements have shown dissimilar fibrin binding affinities between different tenecteplase (B1169815) lots and differences in binding to clearance receptors like LRP-1, ASGPr, and MR. frontiersin.org Applying SPR to this compound can provide a more detailed understanding of its binding kinetics to fibrin and clearance receptors, complementing findings from traditional binding assays.

SPR can be used to study various aspects of biomolecular binding, including:

Affinity (strength of interaction). jacksonimmuno.com, youtube.com

Binding kinetics (association and dissociation rates). jacksonimmuno.com, giffordbioscience.com, youtube.com, criver.com, nih.gov

Specificity (cross-reactivity with other molecules). jacksonimmuno.com, criver.com

Concentration of active molecules in a sample. jacksonimmuno.com, youtube.com, criver.com

Related biophysical techniques, such as Bio-Layer Interferometry (BLI), also offer label-free real-time monitoring of molecular interactions and can provide similar kinetic and affinity data to SPR. criver.com These techniques are invaluable for the detailed characterization of this compound's interactions with its biological targets and factors influencing its pharmacokinetics.

Gene Expression Analysis in Recombinant Protein Production

This compound is produced using recombinant technology, typically in mammalian cell lines like Chinese Hamster Ovary (CHO) cells. portico.org Optimizing the efficiency and yield of recombinant protein production is a critical aspect of its manufacturing. Gene expression analysis plays a key role in understanding and manipulating the cellular machinery to enhance this compound production.

Methodologies for Optimizing Gene Expression in this compound-Producing Cell Lines

Optimizing gene expression in recombinant cell lines involves a variety of methodologies aimed at increasing the transcription of the gene encoding this compound and the subsequent translation of the mRNA into functional protein. This process begins with the design of the recombinant DNA construct, which includes the gene of interest and regulatory elements such as promoters and enhancers that drive transcription. portico.org, susupport.com

Key methodologies for optimizing gene expression include:

Vector Design and Optimization: Utilizing strong, constitutive, or inducible promoters to control the level and timing of gene expression. susupport.com, thermofisher.com Inclusion of appropriate untranslated regions (UTRs), signal sequences for protein secretion (as this compound is a secreted glycoprotein), and termination signals. thermofisher.com, nih.gov Codon optimization of the this compound gene sequence based on the codon bias of the host cell line can improve translation efficiency. ijbiotech.com

Host Cell Line Selection and Engineering: Choosing a suitable host cell line (e.g., CHO cells, HEK293 cells) that is capable of high-level protein expression, proper protein folding, and post-translational modifications like glycosylation, which are important for this compound's function and pharmacokinetics. portico.org, justia.com, thermofisher.com Genetic engineering of host cells to enhance their protein production capacity, improve protein secretion pathways, or increase resistance to cellular stress induced by high protein expression. levprot.com, nih.gov

Optimization of Culture Conditions: Adjusting parameters such as media composition, temperature, pH, dissolved oxygen levels, and feeding strategies to create an optimal environment for cell growth and protein production. levprot.com

Gene Integration Strategies: Methods for stable integration of the recombinant gene into the host cell genome at transcriptionally active and stable loci can ensure consistent and long-term protein expression. google.com Techniques like site-specific integration can help achieve predictable and stable transgene expression. google.com

High-throughput screening approaches can be used to identify cell clones with superior protein production characteristics. nih.gov Monitoring protein expression levels using techniques like ELISA or Western blot allows for the evaluation of different optimization strategies.

Investigation of Transcriptional and Epigenetic Regulation in Recombinant Expression Systems

Transcriptional and epigenetic regulation plays a crucial role in controlling gene expression in eukaryotic cells. nih.gov, youtube.com, youtube.com, nih.gov In recombinant expression systems, understanding and manipulating these regulatory mechanisms can significantly impact the yield and consistency of this compound production.

Transcriptional regulation involves the binding of transcription factors to cis-regulatory elements (promoters and enhancers) to activate or repress gene transcription. nih.gov, youtube.com, nih.gov In recombinant cell lines, the choice of promoter in the expression vector dictates the basal level of transcription, while the interaction of host cell transcription factors with regulatory elements in the vector and surrounding genomic context can influence expression levels. Analyzing transcription factor binding and promoter activity can help identify factors that enhance or repress this compound gene expression.

Epigenetic regulation refers to heritable changes in gene function that are not caused by alterations in the DNA sequence itself. nih.gov, youtube.com These mechanisms include DNA methylation, histone modifications, and chromatin remodeling, which affect the accessibility of DNA to the transcriptional machinery. nih.gov, youtube.com, nih.gov The integration site of the recombinant gene in the host cell genome can be influenced by the local chromatin environment, impacting gene expression. google.com For instance, integration into transcriptionally active regions with open chromatin is generally preferred for high expression. google.com

Investigating transcriptional and epigenetic regulation in this compound-producing cell lines can involve:

Chromatin Accessibility Assays: Techniques like ATAC-seq or DNase-seq to map regions of open chromatin that are accessible for transcription factor binding.

Histone Modification Analysis: Using ChIP-seq to identify the location of different histone modifications associated with active or repressed transcription.

DNA Methylation Analysis: Assessing the methylation status of the integrated gene and its regulatory regions.

Analysis of Transcription Factor Binding: Techniques like ChIP-seq to map the binding sites of relevant transcription factors.

By understanding how transcriptional and epigenetic factors influence this compound gene expression in the host cell line, researchers can develop strategies to engineer cell lines with more stable and higher-level protein production. google.com

Computational Modeling and In Silico Rational Design for Novel Fibrinolytic Agents

Computational modeling and in silico (computer-based) approaches are increasingly valuable tools in drug discovery and protein engineering. mdpi.com, researchgate.net, u-paris.fr, nibn.go.jp, arxiv.org These methods can be used to simulate molecular interactions, predict protein structure and function, and design novel molecules with desired properties. In the context of fibrinolytic agents like this compound, computational approaches can aid in the rational design of new variants with improved characteristics.

In silico rational design for novel fibrinolytic agents can involve:

Structure-Based Drug Design (SBDD): Utilizing the known or predicted three-dimensional structures of this compound, fibrin, plasminogen, and relevant receptors to design modifications that enhance desired interactions (e.g., increased fibrin binding, reduced clearance receptor binding) or reduce undesired interactions (e.g., with inhibitors like PAI-1). nih.gov, mdpi.com, researchgate.net Techniques like molecular docking and molecular dynamics simulations can predict how modifications might affect binding affinity and protein conformation. mdpi.com, researchgate.net

Sequence-Based Design: Analyzing the amino acid sequence of this compound and related plasminogen activators to identify key residues or domains responsible for specific functions (e.g., fibrin binding, catalytic activity, half-life). portico.org, nih.gov Computational tools can predict the impact of amino acid substitutions or domain swapping on protein properties. nih.gov

Predicting Post-Translational Modifications: In silico tools can help predict potential glycosylation sites and other post-translational modifications that can affect protein folding, stability, and interactions. portico.org

Virtual Screening: Although more commonly used for small molecule drug discovery, virtual screening techniques could potentially be adapted to screen libraries of protein variants computationally to identify candidates with desired in silico properties. mdpi.com, researchgate.net, nibn.go.jp

Modeling of Fibrinolysis: Developing computational models that simulate the complex process of fibrinolysis, including the interactions of plasminogen activators with fibrin, plasminogen, and inhibitors. These models can help predict the lytic efficacy of this compound variants under different conditions.

Computational modeling can accelerate the design process by reducing the need for extensive experimental testing of numerous variants. researchgate.net By predicting the potential effects of modifications in silico, researchers can prioritize the most promising candidates for experimental validation, leading to a more efficient development pipeline for next-generation fibrinolytic therapies.

Q & A

Q. How should researchers design a preclinical study to evaluate Amediplase's thrombolytic efficacy while ensuring methodological rigor?

A robust preclinical study should:

  • Define clear endpoints : Measure clot lysis time, reperfusion rates, and fibrin specificity using standardized assays (e.g., Chandler loop model) .
  • Include appropriate controls : Use positive controls (e.g., alteplase) and negative controls (saline) to validate experimental conditions .
  • Address bias mitigation : Randomize animal cohorts and blind outcome assessments to reduce observer bias .
  • Statistical planning : Precalculate sample sizes using power analysis (e.g., α=0.05, β=0.2) to ensure reproducibility .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound trials?

  • Non-linear regression models : Fit dose-response curves using the Hill equation to estimate EC₅₀ values .
  • ANOVA with post hoc tests : Compare multiple dose groups while adjusting for family-wise error rates (e.g., Tukey-Kramer) .
  • Survival analysis : For time-to-reperfusion data, apply Kaplan-Meier curves with log-rank tests .
  • Report absolute values : Avoid relying solely on percentages; provide raw data (e.g., clot mass in mg) to enable secondary analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

  • Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) simulations to reconcile disparities in drug clearance rates between cell cultures and animal models .
  • Assay validation : Verify in vitro fibrin-binding assays against in vivo imaging (e.g., SPECT/CT for clot localization) to identify methodological limitations .
  • Meta-analysis : Pool data from independent studies to assess systemic vs. localized effects, adjusting for covariates like plasma protein levels .

Q. What strategies optimize this compound's delivery in heterogeneous clot compositions observed in stroke patients?

  • Multi-omics profiling : Integrate transcriptomic data from thrombus biopsies to identify fibrin isoforms resistant to this compound .
  • Nanocarrier functionalization : Test liposomes conjugated with clot-specific antibodies (e.g., anti-fibrin) to enhance targeted delivery .
  • Computational fluid dynamics : Model blood flow in patient-specific vascular geometries to predict drug distribution inefficiencies .

Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound's fibrin selectivity across different experimental setups?

  • Standardize protocols : Adopt ISTH guidelines for fibrinogen depletion assays to minimize inter-lab variability .
  • Cross-validate findings : Compare results using orthogonal methods (e.g., ELISA for fibrin degradation vs. mass spectrometry) .
  • Transparent reporting : Disclose reagent sources (e.g., fibrinogen batch numbers) and instrumentation calibration logs in supplementary materials .

Table 1 : Common Pitfalls in this compound Studies and Mitigation Strategies

Pitfall Mitigation Strategy Reference
Inconsistent clot preparationUse Chandler loop under controlled shear stress
Overinterpretation of p-valuesReport effect sizes (Cohen’s d) and confidence intervals
Poor translational relevanceValidate in human-derived endothelial cell models

Ethical and Reporting Standards

Q. What ethical considerations are critical when designing clinical trials for this compound in acute ischemic stroke?

  • Risk-benefit analysis : Justify equipoise by comparing this compound to standard care (e.g., alteplase) in early-phase trials .
  • Data monitoring boards : Establish independent committees to review adverse events (e.g., intracranial hemorrhage) in real time .
  • Informed consent : Use adaptive consent forms for stroke patients, accounting for possible cognitive impairments .

Q. How can researchers ensure reproducibility when publishing this compound datasets?

  • FAIR principles : Share raw data in repositories (e.g., Zenodo) with unique DOIs and metadata tags .
  • Code availability : Publish analysis scripts (e.g., R/Python) for dose-response modeling under open-source licenses .
  • Reagent validation : Certify antibody specificity via Western blot or knockout controls in supplementary figures .

Methodological Frameworks

Q. What computational tools are recommended for predicting this compound's interactions with fibrin variants?

  • Molecular docking : Use AutoDock Vina to simulate binding affinities between this compound and fibrinopeptide regions .
  • Machine learning : Train classifiers on proteomic datasets to predict resistance mutations in fibrin .
  • Network pharmacology : Map this compound's targets onto clot dissolution pathways using KEGG or Reactome .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.